Si–H Insertion vs. Double-Bond Addition Selectivity in Carbene Reactions: Allyldimethylsilane vs. Dimethylvinylsilane
In the reaction with 1,2,2-trifluoroethylidene (CF₃CH), allyldimethylsilane partitions between Si–H insertion and double-bond addition in a 67:33 ratio (99% total conversion), whereas dimethylvinylsilane shows a markedly different 93:7 ratio under identical conditions [1]. This 2.6-fold shift in chemoselectivity is attributed to the allyl group’s electronic influence on the Si–H bond. The quantitative divergence means that allyldimethylsilane is the preferred substrate when both Si–H functionalisation and allylic double-bond retention are desired simultaneously; dimethylvinylsilane predominantly undergoes Si–H insertion with minimal double-bond participation.
| Evidence Dimension | Product distribution ratio: Si–H insertion vs. double-bond addition |
|---|---|
| Target Compound Data | 67:33 Si–H insertion : double-bond addition (99% total conversion) |
| Comparator Or Baseline | Dimethylvinylsilane (CH₂=CH-SiMe₂H): 93:7 Si–H insertion : double-bond addition (99% total conversion) |
| Quantified Difference | Si–H insertion fraction decreases from 0.93 (dimethylvinylsilane) to 0.67 (allyldimethylsilane); double-bond addition increases 4.7-fold (from 0.07 to 0.33) |
| Conditions | 1,2,2-Trifluoroethylidene generated by pyrolysis of 1,1,2,2-tetrafluoroethyltrifluorosilane; reaction in the gas phase or in solution at elevated temperature |
Why This Matters
For synthetic routes requiring dual functionalisation capability at both Si–H and allyl sites, allyldimethylsilane provides balanced reactivity that dimethylvinylsilane cannot replicate, directly influencing product scope and synthetic strategy selection.
- [1] Haszeldine, R.N.; Tipping, A.E.; Watts, R.O'B. Organosilicon chemistry. Part XIII. Insertion reactions of 1,2,2-trifluoroethylidene into silicon–hydrogen and silicon–halogen bonds. J. Chem. Soc., Perkin Trans. 1, 1974, 2391–2397. DOI: 10.1039/P19740002391 View Source
